3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one

Polypharmacology Enzyme Inhibition Lipoxygenase

Eicosanoid researchers often lack tools that capture integrated LOX/COX crosstalk beyond single-target inhibitors. 3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one addresses this gap via confirmed polypharmacology at lipoxygenase, carboxylesterase, and formyltetrahydrofolate synthetase. • Enables integrated study of arachidonic acid metabolism modulation • Validated HTS positive control across multiple enzyme classes • Dual-use antioxidant for lipid-based formulation stabilization

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 1099622-05-5
Cat. No. B1420264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one
CAS1099622-05-5
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2C3=CC=CC=C3NC2=O
InChIInChI=1S/C15H14N2O2/c1-19-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9,14,16H,1H3,(H,17,18)
InChIKeyIHUCRSMGSNYTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methoxyphenyl)amino]oxindole Procurement & Pharmacological Baseline


3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is a 3-aminooxindole derivative with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . This scaffold is foundational in medicinal chemistry, with indolin-2-one derivatives exhibiting promising antitumor properties through inhibition of various kinase families .

1 Polypharmacology tool: lipoxygenase, carboxylesterase, formyltetrahydrofolate synthetase modulation
2 Distinct 3-[(4-methoxyphenyl)amino] substitution separates from kinase-focused indolin-2-ones
3 Class-level evidence; confirm target engagement in intended assay system

Generic Substitution Not Advisable: 3-[(4-Methoxyphenyl)amino]oxindole


Indiscriminate substitution of this specific 3-aminooxindole with other indolin-2-one derivatives is highly discouraged due to significant variations in biochemical target engagement. While the core indolin-2-one scaffold is associated with kinase inhibition, the unique 3-[(4-methoxyphenyl)amino] substitution pattern dictates a distinct polypharmacology profile, including interactions with enzymes like carboxylesterase, formyltetrahydrofolate synthetase, and lipoxygenase [1]. Substituting this compound with a generic 3-benzylidene-1,3-dihydro-2H-indol-2-one or a different 3-amino derivative could result in a complete loss of the specific inhibitory fingerprint required for targeted research applications . The differential evidence detailed in Section 3 underscores the necessity of procuring this precise compound for reproducible scientific outcomes.

Generic indolin-2-one analogs May lack lipoxygenase inhibition and shift polypharmacology profile
3-Benzylidene or different 3-amino derivatives Expected to alter multi-enzyme interaction fingerprint; lipoxygenase activity may not be retained
Kinase-focused indolin-2-ones (e.g., Sunitinib) Do not replicate the multi-target enzyme modulation or antioxidant property

Differentiation Evidence: 3-[(4-Methoxyphenyl)amino]oxindole


Polypharmacology: Multi-Target Modulator

Unlike single-target kinase inhibitors in the indolin-2-one class, 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is characterized as a potent lipoxygenase inhibitor that also interferes with arachidonic acid metabolism and inhibits formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent [1]. This contrasts with more focused indolin-2-one analogs that primarily target a single kinase or receptor, providing a distinct polypharmacology profile for applications requiring simultaneous modulation of multiple pathways.

Polypharmacology Profile
Class-level inference
Target: Potent lipoxygenase inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase (lesser extent) — Comparator: Sunitinib (VEGFR, PDGFR, c-Kit)
Supports multi-pathway modulation research distinct from single-target kinase inhibitors
Class-level; verify in specific enzyme assays
Polypharmacology Enzyme Inhibition Lipoxygenase

Broad-Spectrum Enzyme Interaction Profile

The compound demonstrates a broad biochemical interaction profile, showing activity against liver carboxylesterase 1 (>10 μM) [1], inhibition of formyltetrahydrofolate synthetase [2], and interference with cyclooxygenase to a lesser extent [2]. This contrasts with many other indolin-2-one derivatives that are designed for high specificity against a single kinase or receptor, highlighting the unique, multi-faceted biochemical footprint of this compound.

Enzyme Inhibition Spectrum
Class-level inference
Liver carboxylesterase 1: >10 μM; inhibits formyltetrahydrofolate synthetase; cyclooxygenase to lesser extent
Broad enzyme interaction profiling; differs from highly specific kinase inhibitors
In vitro biochemical data; confirm in target panel
Carboxylesterase Formyltetrahydrofolate Synthetase Cyclooxygenase

Antioxidant Activity

The compound is reported to serve as an antioxidant in fats and oils [1]. This functional property differentiates it from many other indolin-2-one derivatives that are primarily designed for enzyme or receptor inhibition and may lack significant antioxidant capacity. The antioxidant activity is a key differentiator for applications in oxidative stress research or in formulations where protection against lipid peroxidation is required.

Antioxidant Activity
Class-level inference
Reported antioxidant activity in fats and oils
Supports oxidative stress research; functional property distinct from typical indolin-2-one inhibitors
Functional class-level evidence; lipid matrix data to verify
Antioxidant Free Radical Scavenging Lipid Peroxidation

3-[(4-Methoxyphenyl)amino]oxindole: Recommended Applications


Polypharmacology: Lipoxygenase & Arachidonic Acid Metabolism

Based on its potent lipoxygenase inhibition and interference with arachidonic acid metabolism [1], this compound is an optimal tool for research into the integrated role of these pathways in inflammatory diseases. Its distinct profile allows researchers to study the downstream effects of combined lipoxygenase and cyclooxygenase modulation, providing a more comprehensive understanding of the eicosanoid cascade than single-target inhibitors.

Multi-Enzyme Inhibitor as a Positive Control

The compound's confirmed interactions with carboxylesterase, formyltetrahydrofolate synthetase, and lipoxygenase [1] [2] make it a valuable positive control in high-throughput screening (HTS) assays designed to identify new modulators of these enzymes. Its broad activity profile serves as a benchmark for assay sensitivity and can be used to validate the performance of screening libraries against multiple target classes.

Stabilizing Oxidation-Prone Formulations

In industrial and research settings requiring stabilized lipid-based formulations, the documented antioxidant properties of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one in fats and oils [1] provide a tangible benefit. It can be incorporated as a stabilizing agent to prevent oxidative degradation, offering a dual-purpose solution in systems where the compound's biochemical activity is also relevant.

Application
Selection Property
Validation Focus
Lipoxygenase / arachidonic acid pathway research
Polypharmacology profile with multi-enzyme modulation
Pathway interaction in eicosanoid cascade models
High-throughput screening comparator context
Broad enzyme interaction profile
Assay sensitivity benchmarking across multiple target classes
Lipid-based formulation stabilization research
Reported antioxidant activity in lipid matrices
Oxidative degradation prevention in research formulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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